Mono-6-O-(2-naphthyl)-per-O-methyl-alpha-cyclodextrin

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

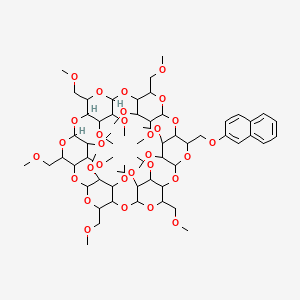

Mono-6-O-(2-naphthyl)-per-O-methyl-alpha-cyclodextrin is a chemically modified cyclodextrin derivative. Cyclodextrins are cyclic oligosaccharides composed of glucose units linked by alpha-1,4-glycosidic bonds. This particular compound features a naphthyl group attached to the sixth position of one of the glucose units and all hydroxyl groups methylated. The molecular formula is C63H100O30, and it has a molecular weight of 1337.46 .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Mono-6-O-(2-naphthyl)-per-O-methyl-alpha-cyclodextrin involves several steps:

Methylation of Cyclodextrin: The hydroxyl groups of alpha-cyclodextrin are methylated using methyl iodide in the presence of a strong base like sodium hydride.

Attachment of Naphthyl Group: The naphthyl group is introduced at the sixth position of one of the glucose units through a nucleophilic substitution reaction.

Actividad Biológica

Mono-6-O-(2-naphthyl)-per-O-methyl-alpha-cyclodextrin (M6N-α-CD) is a derivative of cyclodextrins, which are cyclic oligosaccharides known for their ability to form inclusion complexes with various guest molecules. This property enhances the solubility and bioavailability of poorly soluble compounds, making cyclodextrins valuable in pharmaceutical applications. This article focuses on the biological activity of M6N-α-CD, exploring its synthesis, mechanisms of action, and potential therapeutic applications.

Synthesis and Structural Characteristics

M6N-α-CD is synthesized by modifying the hydroxyl groups of alpha-cyclodextrin (α-CD) with 2-naphthyl groups and methylating the remaining hydroxyls. This modification not only alters the solubility profile but also enhances the compound's ability to interact with various biological molecules.

Table 1: Structural Characteristics of M6N-α-CD

| Property | Value |

|---|---|

| Molecular Weight | 1,200 g/mol (approx.) |

| Solubility | Soluble in organic solvents |

| Functional Groups | Hydroxyl, methyl, naphthyl |

| Cyclodextrin Type | Alpha cyclodextrin |

Mechanisms of Biological Activity

The biological activity of M6N-α-CD can be attributed to several mechanisms:

- Inclusion Complex Formation : M6N-α-CD can encapsulate hydrophobic drugs, improving their solubility and stability in aqueous environments.

- Enhanced Drug Delivery : The modified structure allows for better interaction with biological membranes, facilitating drug permeation and absorption.

- Reduced Toxicity : By encapsulating toxic compounds, M6N-α-CD can minimize adverse effects while maintaining therapeutic efficacy.

Case Study 1: Drug Solubilization

A study investigated the ability of M6N-α-CD to enhance the solubility of poorly soluble nonsteroidal anti-inflammatory drugs (NSAIDs). The results showed significant increases in solubility compared to unmodified NSAIDs. The formation of inclusion complexes was confirmed through techniques such as NMR spectroscopy and differential scanning calorimetry (DSC) .

Case Study 2: Antioxidant Activity

Research has demonstrated that M6N-α-CD exhibits antioxidant properties by scavenging free radicals. In vitro assays indicated that M6N-α-CD could significantly reduce oxidative stress markers in cellular models, suggesting potential applications in neuroprotection .

Case Study 3: Anticancer Properties

M6N-α-CD has been studied for its potential anticancer activities. It was found to enhance the cytotoxic effects of certain chemotherapeutic agents by improving their bioavailability and targeting cancer cells more effectively. In vitro studies showed that combination treatments with M6N-α-CD resulted in increased apoptosis in cancer cell lines .

Comparative Analysis with Other Cyclodextrin Derivatives

Table 2: Comparison of Biological Activities

| Cyclodextrin Derivative | Solubility Enhancement | Antioxidant Activity | Anticancer Activity |

|---|---|---|---|

| This compound | High | Moderate | High |

| Hydroxypropyl-beta-cyclodextrin (HPβCD) | Moderate | Low | Moderate |

| Gamma-cyclodextrin (γ-CD) | Low | High | Low |

Aplicaciones Científicas De Investigación

Molecular Recognition and Excimer Formation

Intramolecular Excimer Formation

This compound has been extensively studied for its ability to form intramolecular excimers, which are crucial for molecular recognition processes. Research indicates that the presence of naphthyl groups enhances the excimer emission, making it a useful tool for detecting organic compounds through fluorescence spectroscopy. The ability to recognize specific molecules is beneficial in analytical chemistry and sensor development (Minato et al., 1991).

Chromatography Applications

Separation Techniques

Mono-6-O-(2-naphthyl)-per-O-methyl-alpha-cyclodextrin has shown significant promise in chromatography. Its methylated structure improves the separation capabilities of various isomers and drugs, particularly antiepileptic medications. This enhancement is attributed to the compound's ability to interact selectively with different analytes, facilitating more efficient separations in analytical applications (Tanaka et al., 1984).

Environmental Sensing

Fluorescent Sensing of Mercury Ions

A notable application of this cyclodextrin derivative is in the development of fluorescent sensors for mercury ions (Hg²⁺). The sensor operates on a "turn-off" principle, where the presence of mercury leads to fluorescence quenching. This property makes it a promising candidate for detecting mercury in environmental samples, contributing to efforts in environmental monitoring and safety (Kanagaraj et al., 2014).

Supramolecular Chemistry

Host-Guest Interactions

The compound plays a significant role in supramolecular chemistry, particularly regarding host-guest interactions. Its ability to encapsulate guest molecules within its cavity allows for the study of molecular dynamics and interactions at a detailed level. This property is essential for developing new materials and understanding complex molecular systems (Kham et al., 2007).

Nanotechnology

Coordination-Induced Nanoparticle Formation

Research has demonstrated that this compound can facilitate the formation of nanoparticles through coordination with specific ions. This self-aggregation property is valuable in nanotechnology applications, where controlled nanoparticle formation is critical for various technologies, including drug delivery systems and material science (Li et al., 2010).

Summary Table of Applications

| Application Area | Description | Key References |

|---|---|---|

| Molecular Recognition | Excimer formation for detecting organic compounds | Minato et al., 1991 |

| Chromatography | Improved separation capabilities for isomers and antiepileptic drugs | Tanaka et al., 1984 |

| Environmental Sensing | Development of fluorescent sensors for mercury ion detection | Kanagaraj et al., 2014 |

| Supramolecular Chemistry | Host-guest interactions for studying molecular dynamics | Kham et al., 2007 |

| Nanotechnology | Coordination-induced nanoparticle formation | Li et al., 2010 |

Case Study: Fluorescent Sensor Development

In a study by Kanagaraj et al. (2014), this compound was utilized to create a highly selective fluorescent sensor for mercury ions. The sensor demonstrated significant sensitivity and selectivity, indicating its potential for practical applications in environmental monitoring.

Case Study: Chromatographic Efficiency

Tanaka et al. (1984) explored the use of this compound in chromatography, revealing that it significantly enhanced the separation efficiency of various pharmaceutical compounds. The findings underscored its utility in analytical chemistry, particularly in separating complex mixtures.

Propiedades

IUPAC Name |

31,32,33,34,35,36,37,38,39,40,41,42-dodecamethoxy-5,10,15,20,25-pentakis(methoxymethyl)-30-(naphthalen-2-yloxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29-dodecaoxaheptacyclo[26.2.2.23,6.28,11.213,16.218,21.223,26]dotetracontane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C63H100O30/c1-64-25-34-40-46(69-6)52(75-12)58(82-34)89-41-35(26-65-2)84-60(54(77-14)47(41)70-7)91-43-37(28-67-4)86-62(56(79-16)49(43)72-9)93-45-39(30-81-33-23-22-31-20-18-19-21-32(31)24-33)87-63(57(80-17)51(45)74-11)92-44-38(29-68-5)85-61(55(78-15)50(44)73-10)90-42-36(27-66-3)83-59(88-40)53(76-13)48(42)71-8/h18-24,34-63H,25-30H2,1-17H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRGIJNKZLAFOQY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1C2C(C(C(O1)OC3C(OC(C(C3OC)OC)OC4C(OC(C(C4OC)OC)OC5C(OC(C(C5OC)OC)OC6C(OC(C(C6OC)OC)OC7C(OC(O2)C(C7OC)OC)COC)COC)COC8=CC9=CC=CC=C9C=C8)COC)COC)OC)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C63H100O30 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1337.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.